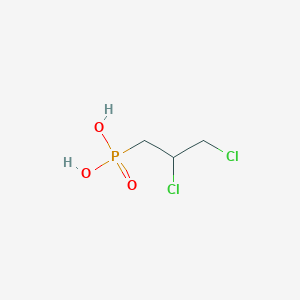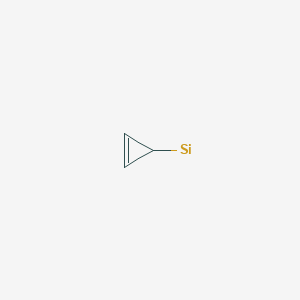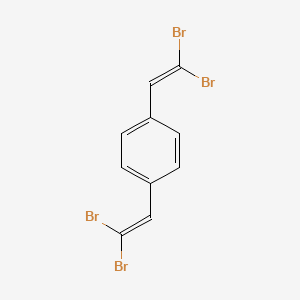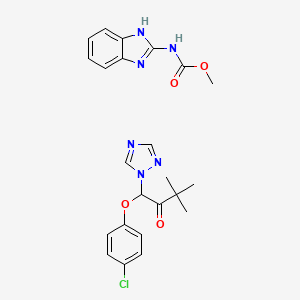
Carbendazim/triadimefon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbendazim and triadimefon are two widely used fungicides with significant applications in agriculture. Carbendazim, known chemically as methyl 2-benzimidazole carbamate, is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops such as mold, mildew, rot, and blight . Triadimefon, a triazole fungicide, is known for its curative and protectant activity against a wide range of cereal diseases .
准备方法
Synthetic Routes and Reaction Conditions: Carbendazim is synthesized through the reaction of o-phenylenediamine with methyl chloroformate, followed by cyclization to form the benzimidazole ring . The reaction conditions typically involve the use of solvents like chloroform and acetic acid, with surfactants such as HSH and 0204 as emulsifiers to increase solubility .
Triadimefon is synthesized through a multi-step process starting with the reaction of 1,2,4-triazole with 4-chlorobenzophenone, followed by chlorination and subsequent reaction with dimethyl sulfate . The reaction conditions involve the use of solvents like acetonitrile and methanol, with temperature control to ensure optimal yield .
Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes steps like extraction, purification, and crystallization to obtain the final product . Triadimefon production follows a similar approach, with additional steps for enantiomeric separation to ensure the desired stereochemistry .
化学反应分析
Types of Reactions: Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to degrade through oxidative catalysis using hydrogen peroxide, resulting in the formation of benzimidazole derivatives . Triadimefon also undergoes oxidation and reduction reactions, with its degradation products including triazole derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of carbendazim include hydrogen peroxide for oxidation and various acids for hydrolysis . Triadimefon reactions often involve the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of carbendazim include benzimidazole derivatives and various carbamate compounds . Triadimefon degradation products include triazole derivatives and chlorinated benzophenones .
科学研究应用
Carbendazim is extensively used in scientific research for its antifungal properties. It is used to study the effects of fungicides on soil microbial diversity and plant health . Triadimefon is used in research related to its environmental impact, particularly its occurrence and fate in aquatic environments . Both compounds are also used in studies related to their potential toxic effects on non-target organisms .
作用机制
Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to its fungicidal activity . Triadimefon acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function .
相似化合物的比较
Carbendazim is similar to other benzimidazole fungicides like benomyl and thiophanate-methyl, which also degrade to form carbendazim as an active metabolite . Triadimefon is comparable to other triazole fungicides like tebuconazole and propiconazole, which share similar mechanisms of action and spectrum of activity . triadimefon is unique in its stereoselective degradation and its specific activity against a broader range of cereal diseases .
Conclusion
Carbendazim and triadimefon are important fungicides with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools in the management of fungal diseases and the study of environmental and biological processes.
属性
CAS 编号 |
75448-56-5 |
|---|---|
分子式 |
C23H25ClN6O4 |
分子量 |
484.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H16ClN3O2.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;2-5H,1H3,(H2,10,11,12,13) |
InChI 键 |
HEEWWSIOXSCLFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
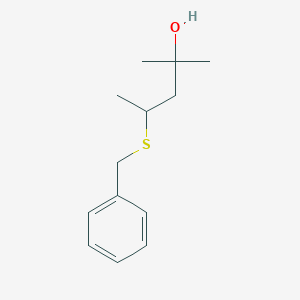
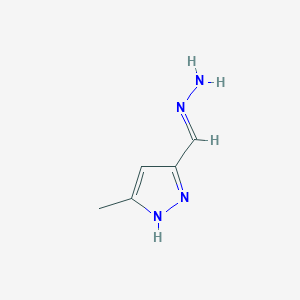
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
![6-[benzenesulfonyl(methyl)amino]hexanoic acid;N',N'-dimethylpropane-1,3-diamine](/img/structure/B14436458.png)

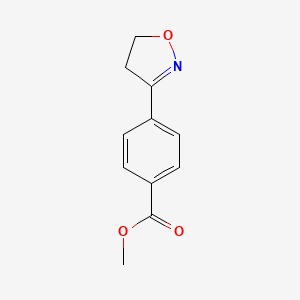
![2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14436483.png)
![9,24-dibromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione](/img/structure/B14436488.png)
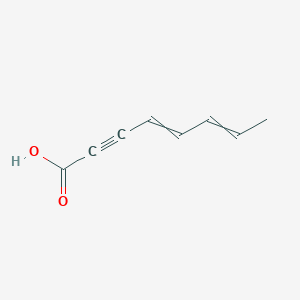
![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
